molecular formula C16H15NO4S B12565183 1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- CAS No. 144024-39-5

1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)-

Cat. No.: B12565183
CAS No.: 144024-39-5
M. Wt: 317.4 g/mol
InChI Key: FQBVLPYKMPNOKE-UHFFFAOYSA-N
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Description

1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indole core, followed by the introduction of the hydroxyethoxy and phenylsulfonyl groups. Common reagents used in these reactions include indole derivatives, ethylene oxide, and phenylsulfonyl chloride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The hydroxyethoxy and phenylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Indole, 4-(2-hydroxyethoxy)-1-(phenylsulfonyl)- can be compared with other indole derivatives, such as:

    1H-Indole, 3-(2-hydroxyethoxy)-1-(phenylsulfonyl)-: Similar structure but with the hydroxyethoxy group at a different position.

    1H-Indole, 4-(2-methoxyethoxy)-1-(phenylsulfonyl)-: Similar structure but with a methoxyethoxy group instead of a hydroxyethoxy group.

    1H-Indole, 4-(2-hydroxyethoxy)-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

Properties

CAS No.

144024-39-5

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)indol-4-yl]oxyethanol

InChI

InChI=1S/C16H15NO4S/c18-11-12-21-16-8-4-7-15-14(16)9-10-17(15)22(19,20)13-5-2-1-3-6-13/h1-10,18H,11-12H2

InChI Key

FQBVLPYKMPNOKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCO

Origin of Product

United States

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